Synthesis of Methyl Furfuryl Disulfide from Furfuryl Mercaptan: A Technical Guide
Synthesis of Methyl Furfuryl Disulfide from Furfuryl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl furfuryl disulfide from its precursor, furfuryl mercaptan. The document details the chemical pathways, experimental protocols, and relevant quantitative data to support research and development in the fields of flavor chemistry, pharmaceuticals, and materials science.
Introduction
Methyl furfuryl disulfide is a significant organosulfur compound, noted for its characteristic aroma profile, which is integral to the flavor of roasted coffee, meat, and various other food products. Beyond its role as a flavorant, the disulfide linkage is a crucial functional group in medicinal chemistry and drug development, offering a reversible covalent bond that can be engineered into prodrugs and other bioactive molecules. This guide focuses on the chemical synthesis of this unsymmetrical disulfide from furfuryl mercaptan, a readily available starting material.
Synthetic Pathways
The synthesis of unsymmetrical disulfides such as methyl furfuryl disulfide from a thiol precursor can be challenging due to the propensity for the formation of symmetrical disulfides (difurfuryl disulfide and dimethyl disulfide in this case). However, several methodologies have been developed to selectively synthesize unsymmetrical disulfides with high yields. The most pertinent approaches for the synthesis of methyl furfuryl disulfide from furfuryl mercaptan are:
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Thiol-Disulfide Exchange: This method involves the reaction of furfuryl mercaptan with dimethyl disulfide. The equilibrium of this reaction can be driven towards the formation of the unsymmetrical product, often with the aid of a catalyst. A notable example is the use of a palladium(II) chloride/dimethyl sulfoxide (B87167) (PdCl2/DMSO) catalytic system, which has been shown to be effective for the synthesis of a broad range of unsymmetrical disulfides.[1]
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Oxidative Cross-Coupling: This approach involves the direct reaction of two different thiols, in this case, furfuryl mercaptan and methanethiol, in the presence of an oxidizing agent and a base. While effective, this method requires the handling of methanethiol, a toxic and volatile gas.
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Reaction with a Methylthiolating Agent: This strategy employs a reagent that can deliver a methylthio (-SMe) group to the sulfur atom of furfuryl mercaptan. A common class of such reagents is N-(alkylthio)phthalimides. The reaction of furfuryl mercaptan with N-(methylthio)phthalimide would yield the desired product and phthalimide (B116566) as a byproduct.
This guide will focus on the Thiol-Disulfide Exchange method due to its operational simplicity and the commercial availability of the reactants.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of the precursor, furfuryl mercaptan, and a proposed protocol for the synthesis of methyl furfuryl disulfide based on established methodologies for unsymmetrical disulfide formation.
Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol
A well-established procedure for the synthesis of furfuryl mercaptan is the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid, followed by hydrolysis.[2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Furfuryl alcohol | 98.10 | 490 | 5.0 |
| Thiourea | 76.12 | 380 | 5.0 |
| Concentrated Hydrochloric Acid | - | 400 mL | - |
| Sodium Hydroxide (B78521) | 40.00 | 225 | 5.6 |
| Water | 18.02 | 750 mL | - |
| Calcium Chloride (anhydrous) | 110.98 | - | - |
Procedure:
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In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a cooling bath, combine 380 g (5.0 mol) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid.
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Gently heat the mixture until the thiourea is completely dissolved.
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Cool the solution to 30°C and add 490 g (5.0 mol) of furfuryl alcohol.
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The reaction is exothermic and should be maintained at approximately 60°C using the cooling bath.
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Once the initial exotherm subsides, remove the cooling bath and allow the solution to stand at room temperature for 12 hours.
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Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. An oily layer of S-2-furfurylisothiourea, partially decomposed to furfuryl mercaptan, will separate.
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Set up the apparatus for steam distillation and continue the distillation until no more oily droplets are observed in the distillate.
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Separate the furfuryl mercaptan from the aqueous layer using a separatory funnel.
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Dry the product over anhydrous calcium chloride. The expected yield is between 313-340 g (55-60%).[2]
Proposed Synthesis of Methyl Furfuryl Disulfide via Thiol-Disulfide Exchange
This protocol is adapted from the general procedure for PdCl2/DMSO-catalyzed thiol-disulfide exchange.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) | Stoichiometric Ratio |
| Furfuryl Mercaptan | 114.16 | 114 | 1.0 | 1.0 |
| Dimethyl Disulfide | 94.20 | 141 | 1.5 | 1.5 |
| Palladium(II) Chloride | 177.33 | 9 | 0.05 | 0.05 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | Solvent (2 mL) |
Procedure:
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To a clean, dry reaction vial, add furfuryl mercaptan (114 mg, 1.0 mmol), dimethyl disulfide (141 mg, 1.5 mmol), and palladium(II) chloride (9 mg, 0.05 mmol).
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Add 2 mL of dimethyl sulfoxide (DMSO) to the vial.
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Seal the vial and stir the reaction mixture at room temperature (approximately 25°C).
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure methyl furfuryl disulfide.
Quantitative Data
While specific quantitative data for the synthesis of methyl furfuryl disulfide is not extensively reported in the literature, general methods for unsymmetrical disulfide synthesis often report high yields.
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Yield (%) | Reference |
| Thiol-Disulfide Exchange | Thiol, Symmetrical Disulfide | PdCl2/DMSO | High | [1] |
| Activation with Bromine | Thiol, Disulfide | Bromine | 90-100 | [4] |
| Reaction with 1-Chlorobenzotriazole | Two different thiols | 1-Chlorobenzotriazole | High | [5] |
Characterization Data for Methyl Furfuryl Disulfide
The identity and purity of the synthesized methyl furfuryl disulfide can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C6H8OS2 | [6] |
| Molar Mass | 160.26 g/mol | [6] |
| Boiling Point | 60-61 °C at 0.8 mmHg | [6] |
| Density | 1.175 g/mL at 20 °C | [6] |
| Refractive Index | 1.568 (n20/D) | [6] |
Spectroscopic Data:
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Mass Spectrometry (Electron Ionization): The mass spectrum of methyl furfuryl disulfide would be expected to show a molecular ion peak (M+) at m/z = 160. Key fragmentation patterns would likely include the loss of the methylthio radical (•SCH3) and the formation of the furfuryl cation (m/z = 81).[7]
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons, the methylene (B1212753) protons, and the protons of the furan (B31954) ring.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the furan ring.[6]
Diagrams
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of methyl furfuryl disulfide.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 4. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 5. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 6. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furan, 2-[(methyldithio)methyl]- [webbook.nist.gov]
